molecular formula C8H18ClNO B1529464 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride CAS No. 1803581-75-0

3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride

Cat. No.: B1529464
CAS No.: 1803581-75-0
M. Wt: 179.69 g/mol
InChI Key: ULLFSVINPMNMRI-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C8H17NOCl. It is a hydrochloride salt derived from 3-amino-3-cyclopropyl-2,2-dimethylpropan-1-ol, a versatile organic compound used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-cyclopropyl-2,2-dimethylpropan-1-ol with ammonia under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to achieve high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like halides and alkyl groups can participate in substitution reactions.

Major Products Formed: The reactions yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it suitable for modifying existing drugs to enhance their efficacy and reduce side effects.

Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.

Mechanism of Action

The mechanism by which 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-2,2-dimethyl-1-propanol

  • Neopentanolamine

  • Cyclopropylamine derivatives

Uniqueness: 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride stands out due to its unique structural features, such as the cyclopropyl group and the amino functionality. These features contribute to its distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-amino-3-cyclopropyl-2,2-dimethylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,5-10)7(9)6-3-4-6;/h6-7,10H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLFSVINPMNMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride
Reactant of Route 2
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride
Reactant of Route 4
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride
Reactant of Route 5
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride
Reactant of Route 6
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride

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